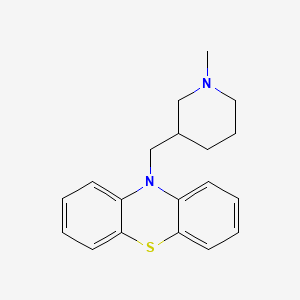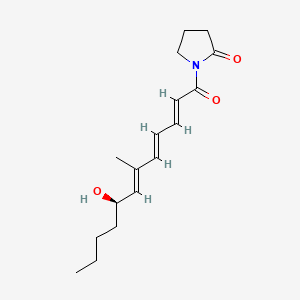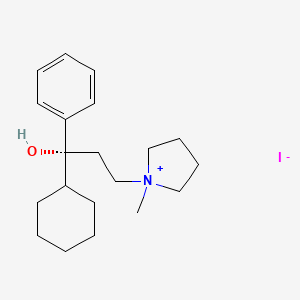
Penbutolol sulfate
Overview
Description
A nonselective beta-blocker used as an antihypertensive and an antianginal agent.
Mechanism of Action
Target of Action
Penbutolol sulfate is a non-selective beta-blocker that binds to both beta-1 and beta-2 adrenergic receptors . These receptors are primarily found in the heart and kidneys . Additionally, Penbutolol also demonstrates high binding affinity to the 5-hydroxytryptamine receptor 1A .
Mode of Action
Penbutolol acts as a partial agonist at beta adrenergic receptors . When beta-1 receptors are activated by catecholamines, they stimulate a coupled G protein that leads to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) .
Biochemical Pathways
The increase in cAMP leads to activation of protein kinase A (PKA) . PKA alters the movement of calcium ions in heart muscle and increases the heart rate . This is part of the adrenergic signaling in cardiomyocytes, calcium signaling pathway, and neuroactive ligand-receptor interaction .
Pharmacokinetics
Penbutolol is rapidly absorbed from the gastrointestinal tract and has a bioavailability over 90% . It has a half-life of five hours , indicating its presence in the body for a considerable duration after administration.
Result of Action
The action of Penbutolol results in a decrease in heart rate and cardiac output, which in turn lowers arterial blood pressure . Beta blockers like Penbutolol also decrease renin levels, leading to less water being reabsorbed by the kidneys and therefore a lower blood volume and blood pressure .
Biochemical Analysis
Biochemical Properties
Penbutolol sulfate interacts with β1 and β2 adrenergic receptors . When these receptors are activated by catecholamines, they stimulate a coupled G protein that leads to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) . This compound blocks this activation, decreasing heart rate and lowering blood pressure .
Cellular Effects
This compound influences cell function by decreasing the heart rate and cardiac output, which results in lower arterial blood pressure . It also decreases renin levels, leading to less water being reabsorbed by the kidneys and therefore a lower blood volume and blood pressure .
Molecular Mechanism
This compound exerts its effects at the molecular level by blocking the activation of β1 adrenergic receptors by catecholamines . This leads to a decrease in the conversion of ATP to cAMP, which in turn reduces the heart rate and lowers blood pressure .
Metabolic Pathways
This compound is metabolized in the liver by hydroxylation and glucuroconjugation, forming a glucuronide metabolite and a semi-active 4-hydroxy metabolite .
Properties
| Penbutolol acts on the β1 adrenergic receptors in both the heart and the kidney. When β1 receptors are activated by catecholamines, they stimulate a coupled G protein that leads to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The increase in cAMP leads to activation of protein kinase A (PKA), which alters the movement of calcium ions in heart muscle and increases the heart rate. Penbutolol blocks the catecholamine activation of β1 adrenergic receptors and decreases heart rate, which lowers blood pressure. | |
CAS No. |
38363-32-5 |
Molecular Formula |
C18H31NO6S |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
(2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol;sulfuric acid |
InChI |
InChI=1S/C18H29NO2.H2O4S/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14;1-5(2,3)4/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3;(H2,1,2,3,4)/t15-;/m0./s1 |
InChI Key |
KTXVDQNRHZQBOR-RSAXXLAASA-N |
SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.OS(=O)(=O)O |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=CC=CC=C1C2CCCC2)O.OS(=O)(=O)O |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.OS(=O)(=O)O |
Appearance |
Solid powder |
| 38363-32-5 | |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
36507-48-9 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
2.12e-02 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Betapressin Hoe 893d Hoe-893d Hoe893d Penbutolol Penbutolol Sulfate Penbutolol Sulfate (2:1) Sulfate, Penbutolol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does penbutolol sulfate interact with its target and what are the downstream effects?
A1: this compound is a β-adrenoceptor antagonist, meaning it blocks the action of adrenaline and noradrenaline at the β-adrenergic receptors. [] While it exhibits non-selective antagonism, meaning it blocks both β1 and β2 receptors, it displays a slight preference for β1 receptors. [] This blockade reduces heart rate and contractility, leading to decreased cardiac output and lowered blood pressure.
Q2: What is the structure of this compound, including its molecular formula and weight?
A2: While the provided abstracts do not offer specific spectroscopic data, the chemical structure of this compound can be found through database searches. Its molecular formula is C18H29NO3 · H2SO4, and its molecular weight is 399.5 g/mol. []
Q3: What is known about the material compatibility of this compound?
A3: Research suggests potential interactions between this compound and certain excipients. Differential Scanning Calorimetry studies indicated interactions with lactose. [] This highlights the importance of carefully selecting excipients during drug formulation to ensure stability and prevent undesirable interactions.
Q4: Are there effective analytical methods for quantifying this compound?
A4: Yes, several analytical methods have been developed. A reverse-phase high-performance liquid chromatography (RP-HPLC) method allows simultaneous estimation of this compound and hydrochlorothiazide in tablets. [] This method employs a C18 column, a specific mobile phase, and UV detection. Additionally, an ion-selective PVC membrane electrode was developed for this compound determination. [] This electrochemical method relies on ion-pair complex formation and provides a sensitive way to quantify the drug in various matrices.
Q5: What is the transdermal permeability of this compound and can it be enhanced?
A5: this compound exhibits low transdermal permeability. [, ] Research has explored various enhancement techniques, including low-frequency sonophoresis, chemical penetration enhancers like ethanol, limonene, and isopropyl myristate, and iontophoresis. [, ] While some of these methods showed modest increases in transdermal flux, further optimization is needed to achieve significant enhancement. [, ]
Q6: What are the pharmacokinetic properties of this compound?
A6: While specific ADME data isn't provided in the abstracts, a human pharmacokinetic study is mentioned in the context of analytical method development for penbutolol and its major metabolite, including their glucuronides. [] This suggests that the drug undergoes metabolism, likely involving glucuronidation, and that its pharmacokinetic properties have been investigated.
Q7: Has this compound been investigated for transdermal delivery?
A7: Yes, researchers have explored transdermal delivery of this compound due to its low oral bioavailability. Studies utilizing iontophoresis demonstrated significant enhancement in transcutaneous flux compared to passive diffusion. [] This finding highlights the potential for iontophoresis as a non-invasive method for delivering this compound.
Q8: Are there any known safety concerns regarding this compound?
A8: A case report documented a severe reaction in a young woman following a single dose of this compound, involving hypotension, metabolic acidosis, and respiratory failure. [] While such extreme reactions appear rare, this case emphasizes the importance of careful patient monitoring and highlights the potential for serious adverse effects.
Q9: What is the current regulatory status of this compound?
A9: The FDA has issued draft guidance on this compound, indicating their current thinking on the drug. [] While this guidance doesn't establish any new rights or bind the FDA, it reflects their perspective on the drug's development and regulation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















